Cas no 341970-35-2 (tert-Butyl 2-iodobenzyl(methyl)carbamate)
tert-Butyl 2-iodobenzyl(methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- (2-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester
- tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate
- (N-tert-butoxycarbonyl-N-methyl)-2-iodobenzylamine
- Carbamic acid, [(2-iodophenyl)methyl]methyl-, 1,1-dimethylethyl ester
- CTK1B1320
- SureCN1399430
- Tert-butyl (2-iodobenzyl)methylcarbamate
- tert-Butyl 2-iodobenzyl(methyl)carbamate
- 341970-35-2
- SB36710
- CS-0451420
- tert-Butyl2-iodobenzyl(methyl)carbamate
- DB-068946
- Tert-butyl (2-iodobenzyl)(methyl)carbamate
- A1-23424
- DTXSID00736216
- EN300-12449517
- FCBKLDJSVKLIHO-UHFFFAOYSA-N
- tert-Butyl [(2-iodophenyl)methyl]methylcarbamate
- SCHEMBL1399430
-
- MDL: MFCD09701228
- Inchi: 1S/C13H18INO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3
- InChI Key: FCBKLDJSVKLIHO-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1CN(C)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 347.03823g/mol
- Monoisotopic Mass: 347.03823g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 263
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 29.5Ų
tert-Butyl 2-iodobenzyl(methyl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140609-1g |
tert-Butyl 2-iodobenzyl(methyl)carbamate |
341970-35-2 | 95% | 1g |
$470.08 | 2023-09-02 | |
| TRC | T195600-125mg |
tert-Butyl 2-iodobenzyl(methyl)carbamate |
341970-35-2 | 125mg |
$ 510.00 | 2022-06-03 | ||
| TRC | T195600-250mg |
tert-Butyl 2-iodobenzyl(methyl)carbamate |
341970-35-2 | 250mg |
$ 850.00 | 2022-06-03 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0410-1g |
(2-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester |
341970-35-2 | 96% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0410-5g |
(2-Iodo-benzyl)-methyl-carbamic acid tert-butyl ester |
341970-35-2 | 96% | 5g |
33836.89CNY | 2021-05-08 | |
| eNovation Chemicals LLC | Y1111182-1g |
tert-Butyl 2-iodobenzylmethylcarbamate |
341970-35-2 | 95% | 1g |
$550 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1111182-5g |
tert-Butyl 2-iodobenzylmethylcarbamate |
341970-35-2 | 95% | 5g |
$998 | 2024-05-23 | |
| Enamine | EN300-12449517-0.05g |
tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate |
341970-35-2 | 0.05g |
$563.0 | 2023-05-25 | ||
| Enamine | EN300-12449517-0.1g |
tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate |
341970-35-2 | 0.1g |
$591.0 | 2023-05-25 | ||
| Enamine | EN300-12449517-0.25g |
tert-butyl N-[(2-iodophenyl)methyl]-N-methylcarbamate |
341970-35-2 | 0.25g |
$617.0 | 2023-05-25 |
tert-Butyl 2-iodobenzyl(methyl)carbamate Suppliers
tert-Butyl 2-iodobenzyl(methyl)carbamate Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on tert-Butyl 2-iodobenzyl(methyl)carbamate
Professional Introduction to Tert-Butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2)
Tert-Butyl 2-iodobenzyl(methyl)carbamate, identified by the chemical identifier CAS No. 341970-35-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound belongs to the class of carbamates, which are widely recognized for their versatility in synthetic chemistry and biological applications. The presence of both an iodine substituent and a tert-butyl group in its molecular structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural features of Tert-butyl 2-iodobenzyl(methyl)carbamate make it particularly useful in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, where the iodine atom serves as a handle for palladium-catalyzed transformations. These reactions are fundamental in constructing biaryl structures, which are prevalent in many biologically active compounds. The tert-butyl group, on the other hand, enhances the stability of the molecule during synthetic processes, preventing unwanted side reactions that could compromise yield and purity.
In recent years, there has been a surge in research focused on developing novel carbamate-based drugs due to their favorable pharmacokinetic properties. Tert-butyl 2-iodobenzyl(methyl)carbamate has been explored as a key building block in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism. By leveraging its reactivity, researchers have been able to develop molecules with enhanced binding affinity and selectivity.
One of the most compelling aspects of Tert-butyl 2-iodobenzyl(methyl)carbamate is its role in the development of probes for biochemical assays. The iodine atom allows for facile labeling with fluorophores or other detection moieties, enabling researchers to study protein-protein interactions and enzyme mechanisms with high precision. This has been particularly valuable in drug discovery pipelines, where rapid screening of potential candidates is essential. The tert-butyl carbamate moiety also contributes to the compound's solubility profile, facilitating its use in both aqueous and organic environments.
The synthesis of Tert-butyl 2-iodobenzyl(methyl)carbamate typically involves multi-step organic transformations, starting from readily available precursors such as iodobenzene and methyl carbamate esters. Advanced catalytic systems have been employed to optimize yields and minimize byproduct formation. For example, palladium catalysts have been shown to enhance the coupling efficiency when introducing aryl groups via cross-coupling reactions. These advancements underscore the importance of Tert-butyl 2-iodobenzyl(methyl)carbamate as a cornerstone in modern synthetic methodologies.
Recent publications highlight its application in medicinal chemistry, where it has been used to construct novel scaffolds with potential therapeutic activity. By integrating this compound into drug-like molecules, researchers have identified candidates with promising effects on neurological disorders and inflammatory conditions. The ability to modify its structure further allows for fine-tuning of pharmacological properties, such as bioavailability and metabolic stability.
The chemical properties of Tert-butyl 2-iodobenzyl(methyl)carbamate also make it an attractive candidate for materials science applications. Its reactivity enables the formation of polymers and functional materials with tailored properties. For instance, researchers have explored its use in creating conductive polymers that could be employed in electronic devices or as sensors for environmental monitoring.
In conclusion, Tert-butyl 2-iodobenzyl(methyl)carbamate (CAS No. 341970-35-2) represents a versatile and powerful tool in synthetic chemistry and drug development. Its unique structural features facilitate diverse chemical transformations, making it indispensable for researchers aiming to create innovative therapeutics and materials. As scientific understanding progresses, the utility of this compound is expected to expand further, driving new discoveries across multiple disciplines.
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